光化学反应性差异:3-噻吩基与2-噻吩基氮烯的生成与反应路径比较
在光化学条件下,3-位取代的噻吩磺酰基叠氮化物(来源于2-(3-噻吩磺酰基)乙腈)与其2-位异构体表现出截然不同的反应性。在400 nm光照射下,3-位异构体分解生成高活性的3-噻吩基氮烯,而2-位异构体则发生开环反应生成 (s-Z)-4-硫代-2-丁烯腈 [1]。这一差异为通过光化学反应选择性构建不同分子骨架提供了可能性。
| Evidence Dimension | 光化学反应路径与中间体 |
|---|---|
| Target Compound Data | 在400 nm光照射下,3-噻吩磺酰基叠氮化物 (6) 分解,经SO2消除生成三重态3-噻吩基氮烯 (8) [1]。 |
| Comparator Or Baseline | 在365 nm光照射下,2-噻吩磺酰基叠氮化物 (1) 分解,经SO2消除并开环生成 (s-Z)-4-硫代-2-丁烯腈 (3) [1]。 |
| Quantified Difference | 3-位异构体在400 nm照射下生成稳定的、可被光谱表征的氮烯中间体;2-位异构体在365 nm照射下不生成氮烯,直接开环分解。 |
| Conditions | 基质隔离红外光谱、电子顺磁共振光谱;固体氩气(10.0 K)和甲苯(5.0 K)基质;266 nm和365/400 nm激光/紫外-可见光照射 [1]。 |
Why This Matters
这一根本性的反应性差异意味着,若采购错误区域异构体进行光化学反应研究,将导致完全不同的产物,从而影响整个研究项目。
- [1] Yang, Y., Deng, G., Lu, Y., Liu, Q., Abe, M., & Zeng, X. (2019). Photodecomposition of Thienylsulfonyl Azides: Generation and Spectroscopic Characterization of Triplet Thienylsulfonyl Nitrenes and 3-Thienylnitrene. *The Journal of Physical Chemistry A*, 123(43), 9311–9320. View Source
